molecular formula C16H17FN4O2S B2360986 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-33-9

5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2360986
CAS RN: 869343-33-9
M. Wt: 348.4
InChI Key: QTZMBAWXIBRZIE-UHFFFAOYSA-N
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Description

The compound “5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a morpholino group, a methylthiazolo group, and a triazolol group .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The compound contains several ring structures, including a thiazolo ring and a triazol ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally . These properties can influence how the compound is handled, stored, and used.

Scientific Research Applications

Pharmaceutical Drug Development

This compound, due to its structural complexity, could be a candidate for drug development. Its morpholine group is a feature present in many pharmacologically active molecules, which can be involved in interactions with biological targets. For instance, morpholine derivatives are known to be used in drugs like Timolol , which suggests potential applications in creating new medications.

Biological Activity Studies

The indole derivatives, which are structurally similar to part of this compound, exhibit a wide range of biological activities. They are known for their antiviral, anti-inflammatory, and anticancer properties . This suggests that our compound could be studied for similar biological activities, potentially leading to new therapeutic applications.

Biotechnology Research

In biotechnology, such compounds can be used as building blocks for designing biomolecules or as a part of a larger molecular structure in synthetic biology applications. The ability to bind with various receptors due to the presence of a morpholine group can be exploited in the design of biosensors or new biocatalysts .

Pharmacological Investigations

Given the diverse biological activities of indole derivatives, including antimicrobial, antitubercular, and antidiabetic effects , the compound could be investigated for its pharmacological potential. It could serve as a lead compound in the discovery of new drugs with multiple therapeutic effects.

Chemical Synthesis and Catalysis

The compound’s unique structure makes it a valuable entity in chemical synthesis. It could act as an intermediate in the synthesis of more complex molecules or as a catalyst in chemical reactions due to its potential to participate in hydrogen bonding and electron transfer processes .

Molecular Modeling and Drug Design

The compound’s structure could be used in computational studies for drug design. Its ability to form stable conformations and interact with various receptors can be explored through molecular modeling, aiding in the rational design of new drugs with specific target activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety measures should be taken when handling this compound to protect the user and the environment .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, potential uses, and safety profile . This could lead to new applications for this compound in fields such as medicine, materials science, or chemical synthesis.

properties

IUPAC Name

5-[(2-fluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-4-2-3-5-12(11)17/h2-5,13,22H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZMBAWXIBRZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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